Ras 抑制肽

描述

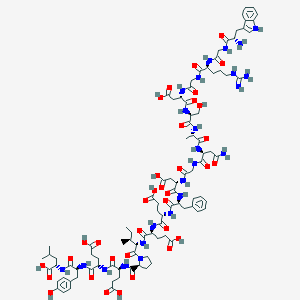

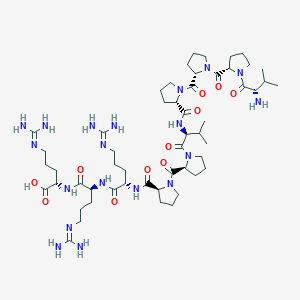

Ras 抑制肽是一种大环肽,旨在抑制 Ras 蛋白的活性。Ras 蛋白在与细胞存活和增殖相关的细胞信号通路中起着至关重要的作用。Ras 蛋白在各种癌症中经常发生突变,使其成为癌症治疗的重要靶点。Ras 抑制肽专门针对 KRAS 异构体,这是人类癌症中最常见的突变形式 .

科学研究应用

Ras 抑制肽在科学研究中有多种应用,包括:

化学: 用作研究蛋白质-蛋白质相互作用和 Ras 在细胞信号通路中的作用的工具。

生物学: 有助于理解 Ras 介导的细胞增殖和存活的分子机制。

作用机制

Ras 抑制肽通过与 KRAS 蛋白结合并抑制其与下游信号分子的相互作用来发挥其作用。这种抑制会破坏 MAPK 和 AKT 通路,这些通路对细胞存活和增殖至关重要。该肽与 KRAS 的结合得益于其大环结构和与蛋白质结合口袋相互作用的特定氨基酸残基 .

类似化合物:

KRpep-2d: 另一种具有二硫键介导的大环连接体的 KRAS 结合肽。

索托拉西布: 突变 KRASG12C 的小分子共价抑制剂.

独特性: Ras 抑制肽的独特性在于其大环结构,该结构为 KRAS 提供了高结合亲和力和特异性。与小分子抑制剂不同,该肽可以破坏通常难以用小分子靶向的蛋白质-蛋白质相互作用 .

生化分析

Biochemical Properties

The Ras inhibitory peptide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It selectively binds to the K-Ras(G12D) mutant, a common mutation in various cancers . This interaction inhibits the binding of Ras to its effector proteins, such as RAF kinase, thereby blocking downstream signaling pathways that promote cell growth and survival . The peptide’s ability to enter cells and specifically target the K-Ras(G12D) mutant makes it a valuable tool in cancer therapy .

Cellular Effects

The Ras inhibitory peptide exerts significant effects on various types of cells and cellular processes. In cancer cells expressing the K-Ras(G12D) mutation, the peptide inhibits cell proliferation and induces apoptosis . It also affects cell signaling pathways by blocking the activation of downstream effectors such as ERK and PI3K . Additionally, the Ras inhibitory peptide influences gene expression by downregulating genes involved in cell cycle progression and survival . These cellular effects contribute to the peptide’s potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, the Ras inhibitory peptide exerts its effects through specific binding interactions with the K-Ras(G12D) mutant . This binding prevents the interaction of Ras with its effector proteins, thereby inhibiting downstream signaling pathways . The peptide also induces conformational changes in the Ras protein, further disrupting its activity . Additionally, the Ras inhibitory peptide may influence gene expression by modulating transcription factors and other regulatory proteins . These molecular mechanisms contribute to the peptide’s ability to inhibit cancer cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Ras inhibitory peptide have been observed to change over time. The peptide exhibits stability and retains its inhibitory activity for extended periods . It may undergo degradation under certain conditions, which can affect its long-term efficacy . In in vitro and in vivo studies, the Ras inhibitory peptide has shown sustained anti-cancer activity, with long-term treatment resulting in significant inhibition of tumor growth . These temporal effects highlight the peptide’s potential for long-term cancer therapy .

Dosage Effects in Animal Models

The effects of the Ras inhibitory peptide vary with different dosages in animal models. At lower doses, the peptide effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . These dosage-dependent effects underscore the importance of optimizing the dosage regimen for maximum therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

The Ras inhibitory peptide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It may affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . Additionally, the peptide’s interaction with metabolic pathways can influence metabolite levels, further impacting cellular function . Understanding these metabolic pathways is crucial for optimizing the peptide’s therapeutic potential .

Transport and Distribution

The transport and distribution of the Ras inhibitory peptide within cells and tissues are critical for its activity . The peptide is transported into cells via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments where it exerts its inhibitory effects . The distribution of the peptide within tissues can also affect its therapeutic efficacy, with higher accumulation in tumor tissues leading to enhanced anti-cancer activity .

Subcellular Localization

The subcellular localization of the Ras inhibitory peptide is essential for its activity and function . The peptide contains targeting signals that direct it to specific compartments or organelles within the cell . Post-translational modifications may also influence its localization and activity . Understanding the subcellular localization of the peptide can provide insights into its mechanism of action and help optimize its therapeutic potential .

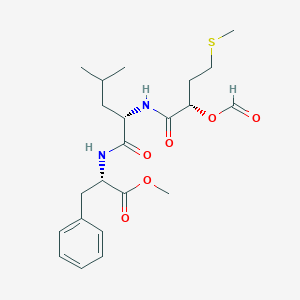

准备方法

合成路线和反应条件: Ras 抑制肽的合成涉及非天然氨基酸和大环连接体的使用。该过程通常从根据其化学多样性和反应性选择氨基酸结构单元开始。然后,这些结构单元通过酰胺偶联反应耦合,形成肽链。大环结构通过二硫键介导的连接体或其他大环连接体实现 .

工业生产方法: Ras 抑制肽的工业生产可以使用自动化配体识别系统 (ALIS) 和大环肽的质量编码迷你文库来加速。这种方法允许快速生成构效关系 (SAR) 数据,并优化肽的稳定性和渗透性 .

化学反应分析

相似化合物的比较

KRpep-2d: Another KRAS-binding peptide with a disulfide-mediated macrocyclic linkage.

Sotorasib: A small molecule covalent inhibitor of the mutant KRASG12C.

Uniqueness: Ras Inhibitory Peptide is unique due to its macrocyclic structure, which provides high binding affinity and specificity for KRAS. Unlike small molecule inhibitors, the peptide can disrupt protein-protein interactions that are typically challenging to target with small molecules .

属性

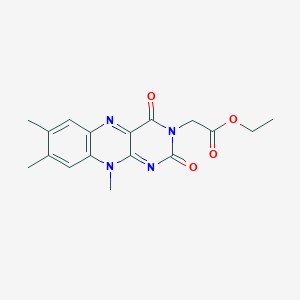

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEHBKGSNFLJSF-QMAXXTOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H91N19O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332156 | |

| Record name | 1aze | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1170.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159088-48-9 | |

| Record name | 1aze | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

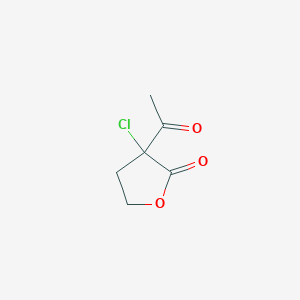

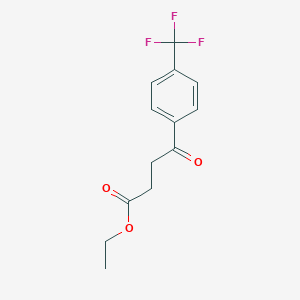

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)